4-Hydroxy-1,7-naphthyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-1,7-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-4-9-2-1-5(6)7/h1-4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUIMHFSJVDAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716255 | |
| Record name | 4-Hydroxy-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54920-76-2 | |
| Record name | 4-Hydroxy-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxy 1,7 Naphthyridin 2 1h One and Its Analogues
Classical Cyclization Reactions for Naphthyridinone Core Construction
Traditional methods for building the naphthyridinone core often rely on the condensation and subsequent cyclization of appropriately substituted pyridine (B92270) precursors. These reactions, while foundational, remain relevant in contemporary organic synthesis.
Gould-Jacobs Reaction Strategies
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be adapted for the preparation of naphthyridinones. wikipedia.org The reaction typically involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgnih.gov The process begins with the substitution of the alkoxy group by the amino group of the pyridine, forming an anilidomethylenemalonic ester intermediate. Subsequent heating induces an intramolecular cyclization, leading to the formation of the second ring of the naphthyridine system. wikipedia.org
This methodology has been successfully applied to the synthesis of various naphthyridine isomers. For instance, the reaction between 3-aminopyridine (B143674) and diethyl methylenemalonate, followed by thermal cyclization, affords a 1,5-naphthyridine (B1222797) derivative. nih.gov While specific examples leading directly to 4-hydroxy-1,7-naphthyridin-2(1H)-one are not extensively documented in readily available literature, the general principles of the Gould-Jacobs reaction suggest its applicability. The choice of a suitably substituted aminopyridin-2-one as the starting material would be a logical approach to construct the desired 1,7-naphthyridin-2(1H)-one core. The reaction conditions, particularly the cyclization temperature, are crucial and often require optimization to achieve good yields. ablelab.eu Microwave irradiation has been shown to significantly shorten reaction times and improve yields in related quinoline (B57606) syntheses. ablelab.eu
| Starting Material (Example) | Reagent | Key Transformation | Product (Analogous) |
| 3-Aminopyridine | Diethyl methylenemalonate | Condensation and thermal cyclization | 1,5-Naphthyridine derivative nih.gov |
Friedländer Condensation Approaches
The Friedländer synthesis is a powerful tool for the construction of quinolines and their heterocyclic analogues, including naphthyridines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgorganic-chemistry.org This condensation is typically catalyzed by either acid or base and is followed by a cyclodehydration to form the fused pyridine ring. connectjournals.com
This approach has been demonstrated to be effective for the synthesis of 1,7-naphthyridines. For example, the Friedländer condensation of 3-amino-4-acetylpyridine with another ketone can produce a 2,4-disubstituted 1,7-naphthyridine (B1217170). researchgate.net Furthermore, the self-condensation of 3-amino-4-acetylpyridine has been reported to yield a dimeric 1,7-naphthyridine product in high yield. researchgate.net To synthesize the target molecule, this compound, a plausible strategy would involve the reaction of a 3-aminopyridine-4-carboxaldehyde or a related derivative with a reagent that can provide the C2 and C3 atoms of the new ring, such as an α-keto ester or a malonic acid derivative, under appropriate cyclization conditions. Various catalysts, including Lewis acids and ionic liquids, have been employed to promote the Friedländer condensation, often leading to improved yields and milder reaction conditions. connectjournals.comnih.gov
| Starting Material 1 | Starting Material 2 | Product (Analogous) |
| 3-Amino-4-acetylpyridine | Ketone | 2,4-Disubstituted 1,7-naphthyridine researchgate.net |
| 2-Aminonicotinaldehyde | Active methylene (B1212753) compound | 1,8-Naphthyridine (B1210474) derivative nih.gov |
Skraup Reaction Modifications
The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net This reaction can be adapted for the synthesis of naphthyridines by using an aminopyridine as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring system.
While the archetypal Skraup reaction is known for its often vigorous nature, modifications have been developed to improve its safety and yield. researchgate.net The use of milder oxidizing agents and alternative catalysts can lead to cleaner reactions. This methodology has been used in the synthesis of various naphthyridine isomers. For instance, 3-aminopyridine can be used to synthesize 1,5-naphthyridines. nih.gov Although direct synthesis of this compound via a Skraup-type reaction is not prominently reported, the general strategy could potentially be applied by selecting a suitable aminopyridinone precursor.
| Starting Material (Example) | Reagents | Product (Analogous) |
| 3-Aminopyridine | Glycerol, sulfuric acid, oxidizing agent | 1,5-Naphthyridine nih.gov |
Conrad-Limpach Reaction Pathways Utilizing Meldrum's Acid
The Conrad-Limpach reaction is another established method for the synthesis of 4-hydroxyquinolines, which involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction can be performed under thermal conditions, often at high temperatures. nih.gov A significant modification of this reaction involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in place of β-ketoesters. nih.gov This variation offers advantages in terms of reactivity and can lead to the formation of 4-hydroxynaphthyridinones.
The reaction of an aminopyridine with Meldrum's acid typically proceeds through the formation of an enamine intermediate. Subsequent thermal cyclization of this intermediate, often in a high-boiling solvent like Dowtherm A, leads to the formation of the naphthyridinone core with the elimination of acetone (B3395972) and carbon dioxide. nih.gov This approach has been successfully employed for the synthesis of 8-hydroxy-1,5-naphthyridinones from 3-aminopyridine derivatives. nih.gov By analogy, the use of an appropriately substituted aminopyridin-2-one with Meldrum's acid could provide a viable route to this compound.
Advanced Synthetic Transformations
In addition to classical cyclization methods, more advanced synthetic strategies, such as cycloaddition reactions, have been explored for the construction of the naphthyridine framework. These methods can offer novel pathways to complex analogues and provide access to diverse substitution patterns.
Cycloaddition Reactions (e.g., Povarov Reaction, [3+2] Cycloadditions)
The Povarov reaction is a formal aza-Diels-Alder reaction that typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene to form tetrahydroquinoline derivatives. wikipedia.orgeurekaselect.com This reaction can be adapted for the synthesis of tetrahydro-naphthyridines by using an imine derived from an aminopyridine. The resulting tetrahydro-naphthyridine can then be oxidized to the corresponding aromatic naphthyridine. Lewis acids are often used to catalyze the Povarov reaction. mdpi.com While this reaction has been studied for the synthesis of 1,5-naphthyridine derivatives, its application to the 1,7-naphthyridine system is less common but conceptually feasible. mdpi.comnih.gov
[3+2] cycloaddition reactions represent another powerful tool for the construction of five-membered rings, which can be incorporated into a larger heterocyclic framework. An example of a relevant [3+2] cycloaddition involves the reaction of 3,4-dihydrobenzo[b] nih.govnih.govnaphthyridine with cyclopropenones. researchgate.net This reaction proceeds without a catalyst to afford structurally complex polycyclic N-heterocycles. researchgate.net While this specific example does not directly yield the target compound, it demonstrates the potential of cycloaddition strategies in building upon the 1,7-naphthyridine core. The development of suitable 1,3-dipoles derived from pyridinone precursors could open new avenues for the synthesis of 1,7-naphthyridin-2(1H)-one analogues through [3+2] cycloaddition pathways.
| Reaction Type | Reactants (Example) | Product (Analogous) |
| Povarov Reaction | Aromatic imine, electron-rich alkene | Tetrahydro-1,5-naphthyridine mdpi.comnih.gov |
| [3+2] Cycloaddition | 3,4-Dihydrobenzo[b] nih.govnih.govnaphthyridine, cyclopropenone | Polycyclic N-heterocycle researchgate.net |
Ring Expansion Methodologies
A notable strategy for the synthesis of substituted naphthyridin-2(1H)-one derivatives involves the ring expansion of smaller heterocyclic systems. One such methodology is the cycloaddition-ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. This reaction, when conducted with sodium azide (B81097) or azidotrimethylsilane (B126382) under microwave irradiation, yields 3- and 4-amino-naphthyridin-2(1H)-one derivatives. The process is believed to proceed through an unusual rearrangement involving the insertion of the azide into the α,β-unsaturated carbonyl system of the pyrrolopyridinone precursor. This approach has been shown to be effective for a variety of substrates, providing a range of ring expansion examples in moderate to good yields.
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with an azide source leads to the formation of a spiro-intermediate, which then undergoes rearrangement and nitrogen extrusion to afford the expanded naphthyridinone ring system. The use of microwave irradiation is often crucial for the efficiency of this transformation, significantly reducing reaction times compared to conventional heating methods.
| Starting Material | Reagent | Product | Yield (%) |
| 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | NaN₃ | 4-Amino-3-phenyl-1,7-naphthyridin-2(1H)-one | Moderate-Good |
| 3-(4-Chlorobenzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | TMSN₃ | 4-Amino-3-(4-chlorophenyl)-1,7-naphthyridin-2(1H)-one | Moderate-Good |
| 3-(4-Methoxybenzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | NaN₃ | 4-Amino-3-(4-methoxyphenyl)-1,7-naphthyridin-2(1H)-one | Moderate-Good |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like this compound from simple starting materials in a single step. These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds.
One example of an MCR for the synthesis of naphthyridine derivatives involves the three-component condensation of a substituted 2-aminopyridine, an active methylene compound (such as malononitrile (B47326) or ethyl cyanoacetate), and an aromatic aldehyde. While this particular reaction often yields 1,8-naphthyridine derivatives, modifications in the starting aminopyridine can potentially be adapted to form the 1,7-naphthyridine skeleton. For instance, using a 3-aminopyridine derivative with appropriate functionalization could direct the cyclization to form the desired 1,7-isomer. These reactions are often catalyzed by Lewis or Brønsted acids and can proceed under mild conditions.
Another MCR strategy involves the reaction of a 4-aminopyridine (B3432731) with cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid (CSA), to produce pyrano and furano fused naphthyridine derivatives. whiterose.ac.uk The diastereoselectivity of this reaction can be influenced by the addition of water. whiterose.ac.uk
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| 2-Aminopyridine | Aromatic aldehyde | Malononitrile | N-Bromosulfonamide | 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitrile |
| 4-Aminopyridine | Cyclic enol ether | - | Camphor sulfonic acid | Pyrano/furano naphthyridine |
Synthesis of Substituted this compound Derivatives
Condensation with Active Methylene Compounds
A classical and widely used method for the construction of the 4-hydroxy-pyridone ring within the naphthyridine framework is the condensation of an appropriately substituted aminopyridine-carboxylic acid with an active methylene compound, typically a malonic acid derivative.
For instance, the synthesis of 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one has been achieved through the condensation of 4-aminonicotinic acid with diethyl malonate. researchgate.net This reaction proceeds via the formation of an amide bond followed by an intramolecular Dieckmann-type cyclization, which, after hydrolysis and decarboxylation, yields the final 4-hydroxy-naphthyridinone product. This strategy is advantageous as it directly installs the desired hydroxyl group at the C4 position. The choice of the starting aminopyridine precursor is critical in determining the final naphthyridine isomer. For the synthesis of 1,7-naphthyridine derivatives, a suitably substituted 3-aminopyridine-4-carboxylic acid would be the required starting material.
| Aminopyridine Derivative | Active Methylene Compound | Base/Conditions | Product |
| 4-Aminonicotinic acid | Diethyl malonate | NaOEt, EtOH | 4-Hydroxy-1,6-naphthyridin-2(1H)-one |
Synthesis from Preformed Pyridine and Pyridone Rings
The construction of the 1,7-naphthyridin-2(1H)-one scaffold can also be achieved by building the second ring onto a pre-existing, appropriately functionalized pyridine or pyridone ring. This approach allows for a convergent synthesis where the pyridine core, often bearing key substituents, is prepared separately.
Starting from a preformed pyridine, a common strategy involves the use of an aminopyridine bearing carbonyl or cyano functionalities. For example, 4-aminonicotinaldehyde (B1271976) can be condensed with active methylene compounds like malonamide (B141969) in the presence of a base such as piperidine (B6355638) to form the pyridone ring of a 1,6-naphthyridin-2(1H)-one. nih.gov To obtain the 1,7-naphthyridine isomer, a 3-aminopyridine-4-carbaldehyde or a related derivative would be necessary.
A more direct synthesis of a 1,7-naphthyridine derivative involves the cyclization of an acyclic precursor derived from a substituted pyridine. For example, 5-hydroxy-7-methyl-1,7-naphthyridin-8(7H)-one-6-carboxylic acid alkyl esters have been synthesized from a precursor, 2-(N-ethoxycarbonylmethyl-N-methylcarbamoyl)pyridine-3-carboxylic acid methyl ester, which is itself prepared from quinolinic anhydride. researchgate.net The final cyclization to the naphthyridinone is induced by a sodium alkoxide. researchgate.net
| Precursor | Reagents | Product |
| 4-Aminonicotinaldehyde | Malonamide, piperidine | 1,6-Naphthyridin-2(1H)-one derivative |
| 2-(N-Ethoxycarbonylmethyl-N-methylcarbamoyl)pyridine-3-carboxylic acid methyl ester | Sodium alkoxide | 5-Hydroxy-7-methyl-1,7-naphthyridin-8(7H)-one-6-carboxylic acid alkyl ester |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including this compound and its analogues. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comresearchgate.net
Several of the synthetic strategies discussed previously can be enhanced by the application of microwave energy. For instance, the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives to form aminonaphthyridinones is effectively promoted by microwave irradiation. Similarly, multi-component reactions and condensation reactions can benefit from this technology.
The synthesis of 2,4-dihydroxy-1,8-naphthyridines from the reaction of substituted 2-aminopyridines with diethylmalonates has been successfully carried out using microwave irradiation in the absence of a solvent and catalyst. researchgate.net This highlights the potential for developing environmentally benign synthetic protocols. A comparison of conventional and microwave-assisted methods for the synthesis of pyrrole (B145914) derivatives, which are also nitrogen-containing heterocycles, demonstrated a significant increase in yield and a drastic reduction in reaction time under microwave conditions. mdpi.com
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
| Synthesis of Pyrrole Derivatives | 24-72 h | 15-30 min | Significant increase (e.g., from 23% to 86%) mdpi.com |
| Synthesis of 2,4-Dihydroxy-1,8-naphthyridines | Several hours | 3-6 min | Improved yields researchgate.net |
| Ring Expansion of Pyrrolopyridinones | Not specified | Shorter reaction times | Enables efficient reaction |
Reactivity and Reaction Mechanisms of 4 Hydroxy 1,7 Naphthyridin 2 1h One
Electrophilic Substitution Reactions
Electrophilic substitution on the 1,7-naphthyridinone core can occur at several positions, including the nitrogen atom of the pyridinone ring (N-alkylation and N-acylation) or the carbon atoms of the aromatic rings. The reactivity is governed by the electron density of the respective atoms in the heterocyclic system.
N-Alkylation and N-Acylation Processes
The presence of an acidic N-H proton in the 2-pyridinone moiety of 4-Hydroxy-1,7-naphthyridin-2(1H)-one allows for electrophilic substitution at the nitrogen atom. These reactions, such as N-alkylation and N-acylation, are fundamental for introducing functional groups that can modulate the compound's biological and physical properties.
Alkylation of related 2-pyridone and 2(1H)-quinolinone systems can result in a mixture of both N- and O-alkylated products. nih.gov The regioselectivity of this reaction is often dependent on the reaction conditions. For instance, studies on a complex 2,7-naphthyridinone derivative have shown that direct alkylation can overwhelmingly favor O-alkylation. nih.gov To achieve selective N-alkylation, alternative synthetic strategies, such as a multi-step sequence involving a Buchwald coupling, may be necessary. nih.gov The choice of base and solvent system is critical in directing the outcome; alkylation of an alkali salt in a polar aprotic solvent like DMF typically favors N-alkylation, whereas using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov
While these principles are well-established for similar heterocyclic systems, specific studies detailing the N-alkylation and N-acylation of this compound are not extensively documented in the reviewed literature. However, the general reactivity patterns of pyridones suggest that it is a viable site for such transformations.
Nitration Reactions
Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring, which can then be converted into other functional groups, such as an amino group. The position of nitration on the this compound ring would be directed by the activating and deactivating effects of the existing substituents and the inherent electron density of the carbon atoms in the bicyclic system. Typically, such reactions are carried out using a mixture of nitric acid and sulfuric acid. youtube.com
Despite the importance of nitration in synthetic chemistry, specific literature detailing the nitration of this compound could not be identified in the conducted search. A review of antimicrobial naphthyridine derivatives mentions compounds bearing a 6-nitro group on a 1,8-naphthyridine (B1210474) core, but this refers to the substituent being present in the starting material rather than being introduced through a direct nitration reaction of the parent naphthyridinone. mdpi.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are key for the functionalization of the 1,7-naphthyridine (B1217170) core, particularly for introducing amine or other nucleophilic groups. This often requires prior activation of the ring, typically through halogenation of the hydroxyl group.
Halogenation of Hydroxyl Naphthyridinones for Nucleophilic Introduction
The 4-hydroxy group of this compound, existing in tautomeric equilibrium with the 4-oxo form, can be converted into a halogen, typically chlorine, to create a reactive site for nucleophilic aromatic substitution (SNAr). This transformation is a standard procedure for activating hydroxypyridines and related heterocycles. Reagents commonly employed for this purpose include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
A comprehensive review on the reactivity of 1,5-naphthyridines describes the chlorination of 1,5-naphthyridine-4(1H)-ones using POCl₃ to generate the corresponding 4-chloro-1,5-naphthyridine. nih.gov This indicates that the analogous transformation on the 1,7-naphthyridinone isomer is chemically plausible. However, specific experimental details for the halogenation of this compound were not found in the reviewed scientific literature. This step is a critical prerequisite for many subsequent functionalization reactions.
Amination Reactions
Once a halogen is introduced at the 4-position, the resulting 4-chloro-1,7-naphthyridin-2(1H)-one becomes a substrate for nucleophilic aromatic substitution. Amination, the introduction of an amino group, is a particularly valuable reaction in medicinal chemistry. The reaction of a chloro-substituted naphthyridine with an amine (aliphatic or aromatic) can proceed under various conditions, including thermal, base-promoted, or acid-catalyzed methods. nih.gov
Studies on related fused pyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that acid-promoted amination with anilines can be effectively carried out in water, which offers a more environmentally benign process compared to traditional organic solvents. nih.govntnu.no The success of these reactions is dependent on the electronic and steric properties of the incoming amine. While this demonstrates the feasibility of aminating chloro-activated heterocyclic systems, direct examples of amination on a 4-chloro-1,7-naphthyridin-2(1H)-one substrate are not detailed in the available literature.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the 1,7-naphthyridine scaffold for the synthesis of complex derivatives. These reactions typically involve a halogenated or triflated naphthyridine precursor which undergoes coupling with various partners, such as boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira).
Research focused on developing selective phosphodiesterase type 4D (PDE4D) inhibitors has extensively utilized palladium-catalyzed cross-coupling to synthesize a variety of 6,8-disubstituted 1,7-naphthyridines. nih.govacs.org In this work, an 8-chloro-6-amino-1,7-naphthyridine intermediate was subjected to a Suzuki cross-coupling reaction to attach various substituted phenyl rings at the 8-position. acs.org
To enable coupling at the 6-position, the 6-amino group was first converted into a more suitable leaving group, a triflate. All attempts to perform this conversion via a Sandmeyer-type reaction failed; however, the transformation was successfully achieved using trifluoromethanesulfonic acid. acs.org The resulting 6-triflyloxy-1,7-naphthyridine derivative then served as a versatile substrate for subsequent Suzuki or Stille cross-coupling reactions to introduce a second point of diversity. acs.org
The table below summarizes representative cross-coupling reactions performed on the 1,7-naphthyridine core. acs.org
| Entry | Position 8 Substituent (R¹) | Coupling Partner (R²-M) | Coupling Type | Product Substituent (R²) |
| 1 | 3-Nitrophenyl | 4-Carboxyphenylboronic acid | Suzuki | 4-Carboxyphenyl |
| 2 | 3-Nitrophenyl | 4-Cyanophenylboronic acid | Suzuki | 4-Cyanophenyl |
| 3 | 3-Nitrophenyl | Tributyl(4-pyridyl)stannane | Stille | 4-Pyridyl |
| 4 | 3-Nitrophenyl | Tributyl(3-pyridyl)stannane | Stille | 3-Pyridyl |
| 5 | 3-Nitrophenyl | Tributyl(thien-2-yl)stannane | Stille | Thien-2-yl |
| 6 | 3-(Dimethylamino)phenyl | 4-Carboxyphenylboronic acid | Suzuki | 4-Carboxyphenyl |
In addition to Suzuki and Stille reactions, the Heck reaction, which couples an unsaturated halide with an alkene, has also been applied to build the naphthyridine core itself. wikipedia.org One study reported an unusual tandem Heck-lactamization ring formation when coupling acrylanilides with a polyhalogenated pyridine (B92270), yielding a 1,6-naphthyridin-2(1H)-one derivative, showcasing the utility of this reaction in constructing the heterocyclic system. nih.gov While not a direct functionalization of a pre-existing naphthyridinone, it highlights the relevance of Heck chemistry in this area. nih.govjst.go.jp The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool that has been widely used for functionalizing nitrogen heterocycles and could foreseeably be applied to halogenated 1,7-naphthyridinones. wikipedia.orgorganic-chemistry.orglibretexts.org
Suzuki Coupling Applications
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the synthesis of potent 1,7-naphthyridine-based PDE4D inhibitors, this reaction is employed to introduce aryl and heteroaryl moieties at specific positions of the heterocyclic core. nih.govresearchgate.net For instance, the coupling of a halogenated 1,7-naphthyridine precursor with an appropriate arylboronic acid is a key step in the synthesis of complex derivatives. researchgate.net
The synthesis of 6,8-disubstituted 1,7-naphthyridines often utilizes a Suzuki coupling to install a substituent at the 8-position. nih.govacs.org Starting from a precursor like methyl 6-chloro-8-iodo-1,7-naphthyridine-3-carboxylate, the iodine at the C-8 position can be selectively displaced by an aryl group using a palladium catalyst, a phosphine (B1218219) ligand, and a base. This selective functionalization is a cornerstone of building structure-activity relationships (SAR) for this class of compounds. nih.gov
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |
|---|---|---|---|---|---|
| 8-Iodo-1,7-naphthyridine derivative | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 8-Aryl-1,7-naphthyridine | nih.gov |
| 6-Chloro-1,7-naphthyridine derivative | 3-Fluorophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 6-(3-Fluorophenyl)-1,7-naphthyridine | researchgate.net |
General Cross-Coupling Pathways
Beyond the Suzuki reaction, the synthesis of functionalized 1,7-naphthyridines relies on a variety of palladium-catalyzed cross-coupling pathways. These methods enable the formation of carbon-nitrogen and carbon-oxygen bonds, further diversifying the accessible chemical space. For example, after an initial Suzuki coupling at one position, a remaining halogen (such as chlorine at the C-6 position) can be subjected to a subsequent nucleophilic substitution or another cross-coupling reaction, such as a Buchwald-Hartwig amination, to install amine functionalities. nih.govresearchgate.net This sequential functionalization strategy allows for the controlled and divergent synthesis of a library of compounds from a common intermediate. nih.gov
The development of potent PDE4D inhibitors showcases this strategy, where various amines and alcohols are coupled to the C-6 position of the 8-aryl-1,7-naphthyridine core to explore the SAR of this region of the molecule. nih.govacs.org
Rearrangement Reactions
Gabriel Colman-type Rearrangements and Mechanistic Investigations
The this compound scaffold can be synthesized via a Gabriel Colman-type rearrangement. This reaction involves the base-induced rearrangement of N-substituted cyclic imides. Specifically, the alkoxide-induced rearrangement of quinolinimidoacetic acid derivatives leads to a mixture of two isomeric products: 7-substituted 8-hydroxy-1,6-naphthyridin-5(6H)-ones and 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-ones. researchgate.net The latter product is a tautomer of the target this compound structure.
Mechanistic investigations provide strong evidence for a two-step reaction pathway. researchgate.net This mechanism contrasts with an alternative proposal involving a strained three-membered ring intermediate.
The proposed two-step mechanism is as follows:
Imide Alcoholysis : The process begins with a nucleophilic attack by the alkoxide base on one of the imide carbonyl groups. This leads to the opening of the five-membered imide ring to form an open-chain ester intermediate (a quinolinamic ester). researchgate.net
Dieckmann-type Cyclization : A carbanion is then formed at the α-position to the ester group. This carbanion subsequently attacks the amide carbonyl group in an intramolecular fashion, displacing the alkoxide and forming the new six-membered pyridinone ring. researchgate.netwikipedia.org
Crucially, the quinolinamic ester intermediates have been successfully isolated under mild reaction conditions, and their structures were confirmed through unequivocal synthesis. This isolation provides compelling evidence for the two-step mechanism. researchgate.net The relative yields of the 1,6- and 1,7-naphthyridinone isomers are influenced by the position of the initial alkoxide attack on the asymmetric quinolinimide starting material.
| Starting Material Substituent (X) | Base/Solvent | Yield of 1,7-Naphthyridinone (%) | Yield of 1,6-Naphthyridinone (%) | Reference |
|---|---|---|---|---|
| OCH₃ | NaOCH₃ / CH₃OH | 30 | 35 | researchgate.net |
| C₆H₅ | NaOCH₃ / CH₃OH | 22 | 25 | researchgate.net |
Photoinduced Molecular Transformations
A thorough review of the scientific literature did not yield specific information regarding the photoinduced molecular transformations of this compound. While photochemical rearrangements are a known class of reactions for many heterocyclic systems, dedicated studies on this particular naphthyridinone scaffold were not found within the scope of the search. baranlab.org
Structural Characterization and Spectroscopic Analysis of 4 Hydroxy 1,7 Naphthyridin 2 1h One
Advanced Spectroscopic Techniques
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Hydroxy-1,7-naphthyridin-2(1H)-one. Each technique offers unique insights into the molecule's functional groups, connectivity, and electronic environment.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrational modes of its bonds. The spectra are interpreted by assigning observed absorption or scattering bands to specific molecular motions.
Key functional groups and their expected vibrational frequencies include the hydroxyl (-OH), amide (N-H and C=O), and aromatic C-H and C=C/C=N bonds. A quantum chemical and spectroscopic study on a related compound, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, provides a basis for assigning these vibrational modes. researchgate.net The presence of strong intermolecular hydrogen bonding can cause significant shifts and broadening of the O-H and N-H stretching bands. researchgate.net
Table 1: Predicted FTIR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | ~3400-3200 (broad) | Stretching vibration, often broadened by hydrogen bonding. |
| N-H Stretch | Amide (-NH) | ~3200-3000 (broad) | Stretching vibration of the amide N-H bond. |
| C-H Stretch | Aromatic (Ar-H) | ~3100-3000 | Stretching vibrations of C-H bonds on the naphthyridine rings. |
| C=O Stretch | Amide I | ~1680-1650 | Carbonyl stretching, a strong and characteristic band in the IR spectrum. |
| C=C/C=N Stretch | Aromatic Rings | ~1620-1450 | In-plane stretching vibrations of the aromatic core. |
| O-H Bend | Hydroxyl (-OH) | ~1440-1395 | In-plane bending of the hydroxyl group. |
Note: These are predicted ranges and can vary based on the physical state of the sample and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 | ~6.2 | Singlet (s) | N/A |
| H5 | ~8.5 | Doublet (d) | ~5-6 |
| H6 | ~7.2 | Doublet (d) | ~5-6 |
| H8 | ~8.8 | Singlet (s) | N/A |
| 1-NH | ~11-12 | Broad Singlet (br s) | N/A |
Note: Predictions are based on standard chemical shift values and data from similar heterocyclic systems. Solvent choice (e.g., DMSO-d₆) significantly affects the shifts of exchangeable protons (NH, OH).
Mass Spectrometry (MS) and LC-MS/MS Characterization
Mass spectrometry determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₈H₆N₂O₂), the expected monoisotopic mass is 162.0429 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 163.0508. LC-MS analysis of a related compound, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, showed the expected [M+H]⁺ ion, confirming the utility of this technique for characterizing naphthyridinone cores. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides further structural information through fragmentation analysis. lcms.cz By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, which can be used to confirm the structure and identify metabolites in complex mixtures. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The naphthyridinone scaffold contains conjugated π-systems, which give rise to characteristic π → π* transitions. The presence of heteroatoms with lone pairs (N, O) also allows for n → π* transitions.
The spectrum of this compound is expected to show strong absorption bands in the UV region. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthyridinone core. Studies on hydroxy-substituted naphthalimides and naphthyridines have demonstrated how the position and electronic nature of substituents influence the absorption and fluorescence properties. researchgate.netscispace.com
X-ray Crystallographic Analysis of Naphthyridinone Analogues
While a crystal structure for this compound itself is not publicly available, the analysis of closely related analogues provides valuable insight into the expected molecular geometry and packing in the solid state.
The X-ray structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one reveals an essentially planar bicyclic system. nih.gov In this analogue, two independent molecules form the asymmetric unit, which are linked into dimeric aggregates. nih.gov Such analysis provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and steric properties.
Table 3: Selected Crystallographic Data for the Analogue 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3983 (4) |
| b (Å) | 13.8786 (5) |
| c (Å) | 13.5643 (5) |
| β (°) | 107.663 (3) |
| V (ų) | 1685.86 (11) |
Source: Data from the crystallographic information file for C₉H₇ClN₂O₂. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The functional groups of this compound—specifically the hydroxyl group (-OH), the amide proton (N-H), and the amide carbonyl group (C=O)—are capable of acting as hydrogen bond donors and acceptors. These interactions are critical in determining the compound's solid-state structure, solubility, and interactions with biological receptors.
In the crystal structure of the analogue 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, the molecules form dimeric aggregates through pairs of O—H⋯O hydrogen bonds. nih.gov This indicates a strong propensity for self-association. It is highly probable that this compound would exhibit similar or more complex hydrogen bonding networks, potentially involving the amide N-H donor and the carbonyl C=O acceptor, leading to the formation of tapes or sheets in the crystal lattice. The presence of strong intramolecular or intermolecular hydrogen bonds can significantly influence the compound's chemical and photophysical properties. scispace.comresearchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid |
Computational Chemistry Investigations of 4 Hydroxy 1,7 Naphthyridin 2 1h One
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, electronic energies, and vibrational frequencies.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, its ground state. nih.govmdpi.com This process provides key information on bond lengths, bond angles, and dihedral angles. nih.gov The electronic structure, which describes the motion and energies of electrons within the molecule, is also determined during this process. nih.gov For many organic molecules, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net However, specific optimized coordinates and electronic structural details for 4-Hydroxy-1,7-naphthyridin-2(1H)-one are not documented in the searched literature.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small energy gap generally signifies high chemical reactivity and polarizability, indicating that the molecule can be easily excited. nih.govscirp.org While this analysis is standard for characterizing novel compounds, specific HOMO-LUMO energy values for this compound have not been reported.
Mullikan Atomic Charge Distribution
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. This information helps in understanding the molecule's electrostatic potential, dipole moment, and reactivity, particularly identifying sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net Despite its utility, published Mulliken charge data for the title compound is unavailable.
Vibrational Frequency Computations (VPT2, VSCF, PT2-VSCF)
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. While basic harmonic frequency calculations are standard, more advanced methods are needed to account for anharmonicity, which is inherent in real molecular vibrations. iastate.edu Methods such as Vibrational Self-Consistent Field (VSCF) and second-order perturbation theory (VPT2) provide more accurate frequencies that better match experimental spectra. rsc.orgarxiv.org These advanced computations are complex and have not been specifically applied to this compound in the available literature.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the excited-state properties of molecules. researchgate.net It is used to simulate UV-Vis absorption spectra by predicting the energies of electronic transitions from the ground state to various excited states. qnl.qarsc.org This analysis helps in understanding the photophysical properties of a compound. bgsu.edu TD-DFT studies on this compound are currently absent from scientific publications.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as solvents or biological receptors. MD simulations are crucial for understanding how a molecule behaves in a realistic environment. As with the other computational methods, there are no specific molecular dynamics simulation studies reported for this compound.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of new organic molecules. Such studies typically involve the calculation of the first hyperpolarizability (β) and second hyperpolarizability (γ) tensors.
A computational investigation into the NLO properties of this compound would likely involve geometry optimization of the molecule followed by the calculation of its polarizability and hyperpolarizability. The results would provide insight into the molecule's potential for second- and third-order NLO responses. Key parameters that would be reported are presented in the table below.
| Parameter | Description |
| αtot | Total static dipole polarizability |
| Δα | Anisotropy of the polarizability |
| βtot | Total first hyperpolarizability |
| γ | Second hyperpolarizability |
No data is available for this compound.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| - | - | - |
| - | - | - |
| - | - | - |
No data is available for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.
For this compound, an MEP map would identify the most electron-rich and electron-poor areas. It is anticipated that the oxygen and nitrogen atoms would exhibit negative potential, while the hydrogen atoms, particularly the one attached to the hydroxyl group and the N-H proton, would show positive potential. This information is crucial for understanding the intermolecular interactions and the chemical reactivity of the molecule.
| Region | Color Code | Electrostatic Potential | Predicted Reactivity |
| Oxygen/Nitrogen atoms | Red/Yellow | Negative | Electrophilic Attack |
| N-H and O-H protons | Blue | Positive | Nucleophilic Attack |
No visual or quantitative MEP data is available for this compound.
Derivatization Strategies and Functionalization of the 4 Hydroxy 1,7 Naphthyridin 2 1h One Scaffold
Substitution Pattern Diversification
The ability to introduce a wide array of substituents at various positions of the 4-hydroxy-1,7-naphthyridin-2(1H)-one scaffold is fundamental to exploring its structure-activity relationships (SAR). Modifications at the N1, C3, C4, C5, C7, and C8 positions allow for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.
Modifications at N1, C3, C4, C5, C7, and C8 Positions
The strategic functionalization at multiple positions of the 1,7-naphthyridine (B1217170) ring system is a key approach to generating chemical diversity. While direct derivatization of the this compound scaffold is an area of ongoing research, analogous transformations on related naphthyridinone cores provide valuable insights into potential synthetic routes.
N1-Position: The nitrogen atom at the 1-position is a common site for alkylation. In related quinazolinone systems, N-alkylation is often achieved using alkyl halides in the presence of a base like potassium carbonate or cesium carbonate in aprotic solvents. juniperpublishers.com This approach can be extrapolated to the this compound scaffold to introduce a variety of alkyl and substituted alkyl groups.
C3-Position: The C3 position, being adjacent to a carbonyl group, is susceptible to various modifications. Halogenation at this position can be a key step for further derivatization. For instance, treatment with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could introduce a halogen handle for subsequent cross-coupling reactions.
C4-Position: The hydroxyl group at the C4 position offers a prime site for O-alkylation and O-acylation. The alkylation of similar 2-pyridone systems can lead to a mixture of N- and O-alkylated products, with the regioselectivity influenced by the choice of base and solvent. nih.gov Selective O-alkylation can be achieved under specific conditions, for example, using silver salts in non-polar solvents. nih.gov
C5, C7, and C8-Positions: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine (B92270) ring of the naphthyridine core. nih.gov For instance, Suzuki-Miyaura and Stille couplings can be employed to introduce aryl, heteroaryl, or vinyl substituents at positions that have been pre-functionalized with a halogen or a triflate group. researchgate.netrsc.org The synthesis of 6,8-disubstituted 1,7-naphthyridines has been successfully achieved using such palladium-catalyzed methods. nih.gov Furthermore, directed C-H activation strategies, often utilizing a directing group to guide a metal catalyst to a specific C-H bond, are emerging as a powerful method for the regioselective functionalization of heterocyclic compounds and could be applied to the C5, C7, or C8 positions. nih.govrsc.org Rhodium(III)-catalyzed C-H activation has been used for the synthesis of naphthyridinone derivatives. nih.gov
| Position | Modification Type | Reagents and Conditions (Exemplary) | Potential Functional Groups |
| N1 | Alkylation | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF | Alkyl, Benzyl (B1604629) |
| C3 | Halogenation | NCS, NBS, or I₂ | Chloro, Bromo, Iodo |
| C4 | O-Alkylation / O-Acylation | Alkyl halide, Ag₂O, Benzene (B151609) / Acyl chloride, Pyridine | Alkoxy, Aryloxy, Acyloxy |
| C5 | Cross-Coupling | Arylboronic acid, Pd catalyst, base (Suzuki) | Aryl, Heteroaryl, Vinyl |
| C7 | Cross-Coupling | Arylstannane, Pd catalyst (Stille) | Aryl, Heteroaryl, Vinyl |
| C8 | C-H Functionalization | Rh(III) catalyst, directing group | Aryl, Alkyl |
Introduction of Diverse Functionalities
Beyond simple substitution, the introduction of specific functional groups such as carboxylic esters, carboxamides, and amino groups, as well as the conjugation with other heterocyclic scaffolds, can significantly impact the biological profile of the this compound molecule.
Carboxylic Ester and Carboxamide Derivatization
The synthesis of carboxamide and carboxylic acid ester derivatives of naphthyridinones has been reported, highlighting the feasibility of introducing these important functional groups. For the isomeric 5-hydroxy-1,7-naphthyridin-8(7H)-one system, the corresponding 6-carboxylic acid alkyl esters and 6-carboxamides have been synthesized. researchgate.net These transformations often involve the cyclization of acyclic precursors already bearing the desired ester or amide functionality. researchgate.net For the this compound scaffold, derivatization at the C3 position is a logical target. This could potentially be achieved by first introducing a carboxyl group at C3, which can then be converted to the corresponding ester or amide through standard condensation reactions. The synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides from 3-hydroxynaphthalene-2-carboxylic acid provides a procedural analogue for such transformations. mdpi.com
| Derivative Type | Synthetic Approach | Key Intermediates |
| Carboxylic Esters | Cyclization of a precursor containing an ester group. | Acyclic pyridine derivatives with ester functionality. |
| Carboxamides | Cyclization of a precursor containing an amide group or amidation of a pre-formed carboxylic acid/ester. | Acyclic pyridine derivatives with amide functionality or this compound-3-carboxylic acid/ester. |
Incorporation of Amino Groups
The introduction of amino groups can be achieved through various synthetic strategies. One common method involves the amination of a halo-substituted naphthyridine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly versatile and widely used method for the formation of carbon-nitrogen bonds with aryl and heteroaryl halides. wikipedia.orgacsgcipr.orgresearchgate.netnih.govnih.gov This reaction could be applied to a halogenated this compound derivative to introduce a wide range of primary and secondary amines. The amination of halogeno-2,7- and 1,8-naphthyridines has been studied, providing insights into the reactivity of these systems. researchgate.net
| Position of Amino Group | Synthetic Method | Catalyst/Reagents |
| C5, C7, or C8 | Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base |
| Other positions | Nucleophilic Aromatic Substitution (on activated substrates) | Amine, strong base |
Heterocyclic Scaffold Conjugation
The conjugation of the this compound scaffold with other heterocyclic rings can lead to hybrid molecules with novel biological activities. Palladium-catalyzed cross-coupling reactions are instrumental in this approach, enabling the connection of a halogenated naphthyridinone to a heterocyclic boronic acid or stannane, or vice versa. The synthesis of fused 1,5-naphthyridines often involves cycloaddition or multicomponent reactions, which could be adapted to construct systems where a new heterocyclic ring is annulated to the 1,7-naphthyridinone core. nih.govekb.eg
| Conjugation Strategy | Reaction Type | Example Heterocycles |
| Direct C-C or C-N linkage | Suzuki, Stille, or Buchwald-Hartwig coupling | Pyrazole, Triazole, Imidazole, Pyridine |
| Ring fusion | Cycloaddition, Multicomponent reactions | Pyrano, Furano, Chromeno |
Late-Stage Functionalization Techniques (e.g., Fluorination)
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthesis, enabling rapid exploration of SAR. semanticscholar.orgdocumentsdelivered.comnih.gov C-H functionalization is a key LSF technique that avoids the need for pre-functionalized starting materials. semanticscholar.orgdocumentsdelivered.comnih.gov For the this compound scaffold, late-stage C-H activation could potentially be used to introduce substituents at various positions on the aromatic rings.
Fluorination is a particularly important late-stage modification, as the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. While direct fluorination of the this compound has not been specifically reported, modern fluorination methods could be applicable. These include electrophilic fluorination using reagents like Selectfluor, or nucleophilic fluorination of a suitable precursor.
Another emerging area is the use of photoredox catalysis, which can enable a variety of C-H functionalization reactions under mild conditions, making it well-suited for late-stage applications on complex molecules. sigmaaldrich.commdpi.comdntb.gov.uarsc.org
| Technique | Description | Potential Application on Scaffold |
| Directed C-H Functionalization | Use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. | Introduction of various groups at C5, C7, or C8. |
| Electrophilic Fluorination | Introduction of a fluorine atom using an electrophilic fluorine source. | Fluorination of electron-rich positions of the aromatic rings. |
| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate radical-based C-H functionalization. | Mild and selective introduction of a wide range of functional groups. |
Library Generation through N-Functionalization and Cross-Coupling
The generation of a diverse library of derivatives based on the this compound scaffold typically commences with the modification of the nitrogen atom at the 1-position (N-functionalization). This step is crucial as it not only introduces a point of diversity but can also modulate the electronic properties and solubility of the entire molecule, influencing subsequent reactions and biological activity.
Following N-functionalization, palladium-catalyzed cross-coupling reactions serve as a robust and versatile tool for introducing a wide array of substituents at various positions of the naphthyridinone core. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are well-established for their tolerance of a broad range of functional groups and their reliability in forming carbon-carbon and carbon-heteroatom bonds.
For instance, a common strategy involves the initial preparation of a halogenated this compound derivative. This halogenated intermediate can then be N-functionalized, for example, through N-alkylation using various alkyl halides in the presence of a suitable base. The resulting N-substituted, halogenated naphthyridinone becomes a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions.
A representative, albeit generalized, reaction scheme is depicted below. An N-substituted-x-halo-4-hydroxy-1,7-naphthyridin-2(1H)-one can be coupled with a diverse set of boronic acids or their esters (in the case of Suzuki-Miyaura coupling), amines (for Buchwald-Hartwig amination), or terminal alkynes (for Sonogashira coupling) to yield a library of disubstituted 1,7-naphthyridinone derivatives.
Table 1: Exemplar Library of N-Functionalized and Cross-Coupled this compound Derivatives via Suzuki-Miyaura Coupling
| Entry | N-Substituent (R¹) | Aryl/Heteroaryl Boronic Acid (R²-B(OH)₂) | Product | Yield (%) |
| 1 | Methyl | Phenylboronic acid | 4-Hydroxy-1-methyl-x-phenyl-1,7-naphthyridin-2(1H)-one | 85 |
| 2 | Ethyl | 4-Methoxyphenylboronic acid | 4-Hydroxy-1-ethyl-x-(4-methoxyphenyl)-1,7-naphthyridin-2(1H)-one | 82 |
| 3 | Benzyl | 3-Pyridinylboronic acid | 1-Benzyl-4-hydroxy-x-(pyridin-3-yl)-1,7-naphthyridin-2(1H)-one | 78 |
| 4 | Propyl | 2-Thienylboronic acid | 4-Hydroxy-1-propyl-x-(thiophen-2-yl)-1,7-naphthyridin-2(1H)-one | 88 |
| 5 | Cyclopropylmethyl | 4-Fluorophenylboronic acid | 1-(Cyclopropylmethyl)-4-hydroxy-x-(4-fluorophenyl)-1,7-naphthyridin-2(1H)-one | 91 |
Note: 'x' denotes the position of halogenation and subsequent cross-coupling on the naphthyridine ring. The yields are hypothetical and for illustrative purposes.
This combinatorial approach, combining N-functionalization with the versatility of palladium-catalyzed cross-coupling, enables the rapid and efficient generation of large and diverse libraries of this compound derivatives. The resulting compounds can then be screened for their biological activities, facilitating the identification of novel therapeutic agents. The ability to systematically vary substituents at both the N1-position and other sites on the heterocyclic core is a powerful strategy in modern drug discovery.
Pre Clinical Structure Activity Relationship Studies and Biological Activity Mechanisms of 4 Hydroxy 1,7 Naphthyridin 2 1h One Derivatives
Antiviral Activity Research
Derivatives of the naphthyridinone core have been extensively investigated for their potent antiviral activities, particularly as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.
HIV-1 Integrase Inhibition Mechanisms (e.g., Strand Transfer Assay)
The primary mechanism of antiviral action for these compounds lies in the inhibition of the HIV-1 integrase (IN) strand transfer (ST) step. acs.org Integrase strand transfer inhibitors (INSTIs) effectively block the insertion of the viral DNA into the host genome. nih.gov This is achieved through the chelation of two essential magnesium ions (Mg2+) within the catalytic site of the enzyme by a coplanar arrangement of three heteroatoms present in the inhibitor's structure. acs.org This binding displaces the viral 3'-terminal deoxyadenosine (B7792050) from the catalytic Mg2+ ions, thereby halting the strand transfer reaction. acs.org The efficacy of these inhibitors is quantified using in vitro strand transfer assays, where low nanomolar IC50 values indicate potent inhibition. For instance, a series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives demonstrated low nanomolar IC50 values in an HIV-integrase strand transfer assay. nih.gov
Structure-Activity Relationship of 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridinones against HIV-1 Integrase Mutants
The emergence of drug-resistant HIV-1 strains necessitates the development of inhibitors effective against mutant forms of integrase. nih.gov Research into 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides has revealed compounds with high potency against raltegravir-resistant integrase mutants. acs.orgnih.gov These derivatives have shown single-digit nanomolar antiviral potencies against HIV vectors with wild-type (WT) integrase and improved potency against vectors with major drug-resistant IN mutants. acs.orgnih.gov These compounds also exhibit low toxicity in cultured cells, leading to high selectivity indices (CC50/EC50) often exceeding 10,000. acs.orgnih.gov Modifications at the 4-position of the 1-hydroxy-1,8-naphthyridin-2(1H)-one ring, such as the introduction of an amino group, are crucial for this activity. nih.gov
Anticancer Potential
In addition to their antiviral effects, derivatives of the 4-hydroxy-1,7-naphthyridin-2(1H)-one scaffold have demonstrated promising potential as anticancer agents through various mechanisms.
Cytotoxicity against Cancer Cell Lines (e.g., A549, MCF-7, HepG2)
Several studies have reported the cytotoxic effects of naphthyridine derivatives against a range of human cancer cell lines. For instance, a novel benzimidazole (B57391) derivative, se-182, exhibited significant dose-dependent cytotoxicity against A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma) cell lines. Similarly, another study investigating a different benzimidazole derivative, compound 4, also reported cytotoxic effects on both A549 and HepG2 cells. journalagent.com The IC50 values from these studies indicate the concentration required to inhibit the growth of 50% of the cancer cells.
Below is a data table summarizing the cytotoxic activity of selected derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| se-182 | A549 | 15.80 |
| se-182 | HepG2 | 15.58 |
| Compound 4 | A549 | 40.32 journalagent.com |
| Compound 8b | HepG2 | 3.2 (µg/mL) researchgate.net |
Inhibition of Kinases (e.g., MEK2, c-Met, Tyrosine Kinases)
The anticancer activity of some naphthyridinone derivatives is attributed to their ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival. The dysregulation of the HGF/c-MET signaling pathway is associated with numerous human malignancies, making c-Met kinase a promising target for anticancer drugs. nih.gov A series of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives were identified as a new class of c-Met kinase inhibitors. rsc.org A comprehensive SAR study of this series indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition. rsc.org The most potent compound in this series, 2t, exhibited an IC50 of 2.6 µM against c-Met kinase and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells at low micromolar concentrations. rsc.org
The following table presents data on the kinase inhibitory activity of a representative compound.
| Compound | Kinase | IC50 (µM) |
| 2t | c-Met | 2.6 rsc.org |
Mechanisms of Anti-proliferative Activity and Apoptosis Induction
Derivatives of the naphthyridine scaffold have been the subject of extensive investigation as potential anti-cancer agents, demonstrating cytotoxic activities across various human cancer cell lines. nih.gov The anti-proliferative mechanisms of these compounds are often linked to the induction of apoptosis and the inhibition of critical cellular machinery involved in cell division. nih.govnih.gov
The core structure, particularly the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, has been identified as crucial for cytotoxic activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies on 1,6-naphthyridinone derivatives revealed that specific substitutions can lead to potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in oncogenic processes. Optimization of a lead compound resulted in a derivative that significantly inhibited AXL-driven cell proliferation, suppressed migration and invasion, and induced apoptosis in cancer cells. nih.gov Another study focused on 1,6-naphthyridin-2(1H)-one analogs of the natural antibiotic novobiocin, identifying them as inhibitors of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that promote cancer cell growth and survival. Inhibition of Hsp90 by these naphthyridinone derivatives leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. nih.gov
Furthermore, certain naturally occurring 1,7-naphthyridine (B1217170) alkaloids, such as bisleuconothine A, have been shown to inhibit the WNT signaling pathway, a critical pathway in colon cancer, and induce G0/G1 cell cycle arrest. nih.gov The cytotoxic effects of various naphthyridine derivatives have been evaluated in several cancer cell lines, with some compounds showing greater potency than established chemotherapeutic agents like colchicine. nih.gov For example, specific derivatives demonstrated significant activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar and even nanomolar range. nih.gov
| Naphthyridine Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reported Potency (Example) |
|---|---|---|---|
| 1,6-Naphthyridinone | 4T1 (Breast Cancer) | AXL Kinase Inhibition, Apoptosis Induction | IC50 = 1.1 nM (for AXL inhibition) |
| 1,6-Naphthyridin-2(1H)-one (Novobiocin analogs) | Breast Cancer Cell Lines | Hsp90 Inhibition, Client Protein Degradation, Apoptosis | - |
| General Naphthyridine Derivatives | HeLa, HL-60, PC-3 | Cytotoxicity, Inhibition of Topoisomerase II | IC50 = 0.1 µM (Compound 16 vs HL-60) |
| Bisleuconothine A (1,7-Naphthyridine Alkaloid) | SW480, HCT116, HT29, SW620 (Colon Cancer) | WNT Signaling Pathway Inhibition, G0/G1 Cell Cycle Arrest | IC50 = 1.09 µM (vs HT29) |
Anti-infective Applications
The 1,7-naphthyridin-2(1H)-one core and its isomers are foundational structures for a range of anti-infective agents, exhibiting activity against protozoa, bacteria, and fungi.
Leishmaniasis is a parasitic disease for which new treatments are urgently needed due to the toxicity and growing resistance to current drugs. mdpi.com Naphthyridine derivatives have shown promise as antileishmanial agents. Studies on 1,5- and 1,8-fused naphthyridines revealed significant leishmanicidal activity against Leishmania infantum amastigotes. mdpi.com SAR studies indicated that derivatives containing a fused quinoline (B57606) ring exhibited greater activity than those with a chromene or chromenone ring, suggesting the nitrogen atom in the fused ring is important for efficacy. mdpi.com
The mechanism of action for some antileishmanial compounds involves the chelation of metal ions, which are crucial for parasitic survival and enzymatic function. While the specific mechanism of metal cation sequestration for this compound is not extensively detailed, the broader class of metal-based antileishmanial drugs provides insight. Gold (Au) and silver (Ag) complexes, for example, are known to inhibit essential parasite enzymes like trypanothione (B104310) reductase (TR). nih.govresearchgate.net TR is a key enzyme in the parasite's defense against oxidative stress. researchgate.net The efficacy of metal complexes, including those with lanthanides, against Leishmania species suggests that the ability to bind and sequester metal ions, or to be delivered as a metallodrug, is a viable antileishmanial strategy. mdpi.com The 4-hydroxy-2-pyridone scaffold, structurally related to the active portion of this compound, has been investigated for its potential to bind to Leishmania donovani topoisomerase 1 (LdTop1), an enzyme vital for DNA replication, further highlighting the diverse mechanisms through which these scaffolds can exert their antiparasitic effects. nih.gov
Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable early example. nih.govnih.gov This class of compounds exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov
Numerous studies have synthesized and evaluated novel naphthyridine derivatives, demonstrating their potential to combat microbial resistance. scilit.comresearchgate.net For instance, certain 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives show excellent activity against Gram-positive bacteria, including Streptococci and S. aureus, with potency comparable to fluoroquinolones like ciprofloxacin. nih.gov The introduction of different substituents, such as 1,2,4-triazole (B32235) moieties or piperazine (B1678402) rings, has been explored to enhance antimicrobial efficacy. nih.gov SAR studies have indicated that the presence of electron-withdrawing groups, such as chloro and nitro groups on phenyl ring substituents, can improve the antimicrobial activity. researchgate.netresearchgate.net Some synthesized imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have demonstrated high activity against S. aureus, E. coli, Candida metapsilosis, and A. niger, comparable to standard drugs like penicillin and griseofulvin. nih.gov
| Derivative Class | Target Organism(s) | Observed Activity |
|---|---|---|
| Nalidixic Acid Derivatives | Gram-negative bacteria (e.g., E. coli) | Inhibition of DNA replication |
| 1,8-Naphthyridine-3-carboxylic acid derivatives | Gram-positive bacteria (S. aureus, Streptococci) | Potent antibacterial activity, comparable to ciprofloxacin |
| Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives | S. aureus, E. coli, Candida metapsilosis, A. niger | High antibacterial and antifungal activity |
| Nalidixic acid-based 1,2,4-triazoles | Various bacterial and fungal strains | Good antibacterial and moderate antifungal activity |
A primary mechanism by which naphthyridine derivatives exert their antibacterial effect is through the inhibition of DNA synthesis. patsnap.com Specifically, many compounds in this class target bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govrsc.org These enzymes are essential for bacterial DNA replication, transcription, and repair. patsnap.com They introduce negative supercoils into DNA and manage DNA tangling during replication. researchgate.net
Nalidixic acid, the progenitor of the quinolone class of antibiotics, selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov More advanced fluoroquinolone analogs based on the naphthyridine scaffold are potent inhibitors of the enzyme complex. nih.gov Molecular docking studies have shown strong interactions between these derivatives and the E. coli DNA gyrase enzyme. nih.gov By binding to the enzyme, these inhibitors stabilize the complex formed between the gyrase and DNA, which leads to breaks in the bacterial chromosome and ultimately cell death. nih.gov This targeted inhibition of essential bacterial enzymes, which are distinct from their mammalian counterparts, accounts for their selective antibacterial activity. rsc.org
Immunomodulatory and Anti-allergy Agent Investigations
Beyond their anti-infective and anti-cancer properties, naphthyridine derivatives have been explored for their ability to modulate the immune system, primarily through interaction with cannabinoid receptors.
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor expressed predominantly in immune cells, making it an attractive target for therapies aimed at treating inflammatory and autoimmune diseases without the psychoactive effects associated with the CB1 receptor. nih.govnih.govmdpi.com The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been identified as a highly suitable framework for developing potent and selective CB2 receptor agonists. nih.govacs.org
Researchers have synthesized numerous derivatives, functionalizing the naphthyridine core at various positions to optimize affinity and selectivity for the CB2 receptor. nih.gov These compounds have shown high affinity in the nanomolar range and high selectivity over the CB1 receptor. nih.govacs.org The functional activity of these ligands can be finely tuned; for example, introducing substituents at the C-6 position of the 1,8-naphthyridin-2(1H)-one scaffold can switch the compound's activity from agonist to antagonist/inverse agonist. nih.govacs.org
As CB2 agonists, these naphthyridine derivatives demonstrate significant immunomodulatory effects. In studies using activated lymphocytes from multiple sclerosis patients, these compounds blocked cell proliferation, down-regulated the production of the pro-inflammatory cytokine TNF-α, and inhibited key inflammatory signaling pathways involving Akt, Erk, and NF-kB. nih.gov The activation of CB2 receptors can suppress microglial activation and reduce the production of neurotoxic factors. nih.gov These findings highlight the potential of this compound derivatives as therapeutic agents for neuro-inflammatory conditions by selectively targeting the CB2 receptor to dampen excessive immune responses. nih.govresearchgate.net
| Compound Scaffold | Target | Functional Activity | Observed Immunomodulatory Effects |
|---|---|---|---|
| 1,8-Naphthyridin-2(1H)-one-3-carboxamide | Cannabinoid CB2 Receptor | Selective Agonism | Blocked lymphocyte proliferation, down-regulated TNF-α production |
| 1,8-Naphthyridin-2(1H)-one-3-carboxamide (with C-6 substitution) | Cannabinoid CB2 Receptor | Antagonism / Inverse Agonism | Modulation of receptor functionality |
| Quinoline derivatives | Cannabinoid CB2 Receptor | Selective Agonism | Inhibited cell activation markers in MS patient lymphocytes |
Inhibition of SRS-A Release
While direct studies on the inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A) release by this compound are not extensively documented in publicly available literature, research into the closely related 1,8-naphthyridin-2(1H)-one scaffold provides significant insights into the potential anti-allergic activity of this class of compounds. The mechanism of action for these related compounds is suggested to be the inhibition of the release of sulfidopeptide leukotrienes, which are the primary components of SRS-A.
Derivatives of the isomeric 1,8-naphthyridin-2(1H)-one have been identified as potent inhibitors of SRS-A release. Structure-activity relationship (SAR) studies on this scaffold have revealed key structural features that influence their inhibitory activity. For instance, substitutions at the N1 and C3 positions of the naphthyridinone core have been shown to be critical for potency.
In one such study, a series of 1-phenyl-3-substituted-4-acetoxy-1,8-naphthyridin-2(1H)-ones were synthesized and evaluated for their ability to inhibit SRS-A release. The data from these studies can be used to infer potential SAR trends for the 1,7-naphthyridin-2(1H)-one scaffold.
Below is a representative data table of 1,8-naphthyridin-2(1H)-one derivatives and their corresponding activity, which may serve as a predictive model for the 1,7-naphthyridine series.
Table 1: Inhibition of SRS-A Release by Substituted 1,8-Naphthyridin-2(1H)-one Derivatives Note: The following data is for the isomeric 1,8-naphthyridine (B1210474) scaffold and is presented here for illustrative purposes.
| Compound | N1-Substituent | C3-Substituent | C4-Substituent | Relative Inhibitory Potency |
| A | Phenyl | n-Butyl | Hydroxy | Baseline |
| B | Phenyl | 2-Propenyl | Acetoxy | High |
| C | 3'-Chlorophenyl | 2-Propenyl | Acetoxy | Very High |
| D | 3'-Methoxyphenyl | 2-Propenyl | Acetoxy | High |
The data suggests that an acetoxy group at the C4 position and a 2-propenyl group at the C3 position are favorable for activity. Furthermore, substitution on the N1-phenyl ring can modulate potency, with a 3'-chloro substituent showing a significant increase in inhibition. These findings highlight the importance of electronic and steric factors in the interaction of these compounds with their biological target.
General Principles of Structure-Activity Relationship Elucidation
The elucidation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a framework for the rational design of more potent and selective drug candidates. For the this compound scaffold, SAR studies would systematically explore how modifications to its chemical structure affect its biological activity. While specific SAR studies on SRS-A inhibition for this exact compound are limited, the general principles can be applied, drawing from research on 1,7-naphthyridine derivatives in other therapeutic areas, such as kinase inhibition. nih.gov
Key areas of the this compound scaffold that would be subject to modification in an SAR campaign include:
The N1-position: Substitution at this position can influence solubility, metabolic stability, and interaction with the biological target.
The C3-position: Modifications here can impact the orientation of other substituents and provide additional binding interactions.
The hydroxyl group at C4: This group can act as a hydrogen bond donor and acceptor, and its modification or replacement would be a key area of investigation.
The aromatic rings: Substitution patterns on any appended aromatic rings can fine-tune electronic properties and steric interactions.
A hypothetical SAR exploration for a generic 1,7-naphthyridin-2-one derivative as a kinase inhibitor is presented in the table below to illustrate the process.
Table 2: Illustrative SAR of 1,7-Naphthyridin-2-one Derivatives as Kinase Inhibitors
| Compound | R1 (N1-position) | R2 (C3-position) | R3 (C6-position) | Kinase Inhibitory Activity (IC50, nM) |
| E | Phenyl | H | H | 500 |
| F | 4-Fluorophenyl | H | H | 250 |
| G | Phenyl | Cyano | H | 100 |
| H | Phenyl | H | Morpholino | 50 |
| I | 4-Fluorophenyl | Cyano | Morpholino | 10 |
This illustrative data demonstrates how systematic modifications can lead to a significant increase in potency.
In modern drug design, particularly in the development of molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting different functional moieties plays a critical role. nih.gov Although not directly applicable to a small molecule inhibitor in the traditional sense, the principles of linker optimization are relevant when considering the design of more complex derivatives of this compound, for instance, in creating bivalent inhibitors or targeted drug delivery systems.
The systematic variation of a linker involves modifying its length, rigidity, and chemical composition to achieve the optimal spatial arrangement of the connected fragments and to impart desirable physicochemical properties.
Key Parameters for Linker Optimization:
Length: The linker must be of an appropriate length to allow the connected moieties to bind to their respective targets without steric hindrance.
Flexibility vs. Rigidity: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can allow for more conformational freedom, which may be advantageous for binding. nih.gov In contrast, rigid linkers, such as those containing cyclic structures or double bonds, can pre-organize the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov
Composition: The chemical nature of the linker can influence solubility, cell permeability, and metabolic stability. Introducing polar groups can enhance aqueous solubility, while other functionalities can be incorporated to modulate pharmacokinetic properties.
Table 3: Examples of Linker Variations and Their Potential Impact
| Linker Type | Example Structure | Key Characteristics | Potential Impact on Activity |
| Alkyl Chain | -(CH2)n- | Flexible, lipophilic | Can be optimized for length to achieve optimal distance between moieties. |
| PEG Chain | -(CH2CH2O)n- | Flexible, hydrophilic | Improves aqueous solubility and can reduce non-specific binding. |
| Rigid Linker | -C≡C- | Rigid, linear | Restricts conformational flexibility, potentially increasing binding affinity. |
| Heterocyclic Linker | -triazole- | Rigid, can participate in H-bonding | Can provide additional binding interactions and improve metabolic stability. |
The formation of a ternary complex, where a small molecule mediates the interaction between two proteins, is a central concept in the mechanism of action of molecular glues and PROTACs. digitellinc.com The thermodynamic parameters of this complex formation are crucial for understanding and optimizing the efficacy of such molecules. While this compound itself is not a PROTAC, the principles of ternary complex thermodynamics are broadly applicable to understanding multi-component biological interactions.
The stability of a ternary complex is governed by the binding affinities of the small molecule for each protein and the cooperativity of the system. Cooperativity (α) is a measure of how the binding of one protein to the small molecule affects the binding of the second protein.
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein, leading to a more stable ternary complex.
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second protein.
No Cooperativity (α = 1): The binding of the two proteins is independent.
Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to measure the thermodynamic parameters of binary and ternary complex formation, including the dissociation constants (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
Table 4: Thermodynamic Parameters in a Hypothetical Ternary Complex System
| Interaction | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Ligand - Protein A (Binary) | 100 | -8.5 | 1.0 | -7.5 |
| Ligand - Protein B (Binary) | 200 | -7.0 | -0.5 | -7.5 |
| Ligand in A-Ligand-B (Ternary) | 10 | -12.0 | 1.2 | -10.8 |
In this hypothetical example, the significantly lower Kd and more favorable Gibbs free energy (ΔG) for the ternary complex compared to the binary interactions indicate positive cooperativity, leading to a stable and potent ternary complex. acs.org
Analytical Methodologies for 4 Hydroxy 1,7 Naphthyridin 2 1h One
Chromatographic Techniques
Chromatography is the cornerstone for the separation and quantification of 4-Hydroxy-1,7-naphthyridin-2(1H)-one and its related impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the high resolution and sensitivity required for pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification and purity evaluation of non-volatile and thermally labile compounds like this compound. A stability-indicating HPLC method is designed to separate the intact active pharmaceutical ingredient (API) from any potential degradation products and process-related impurities, ensuring that the quantification of the API is not affected by the presence of these other components.
A typical approach for a compound like this compound would involve a reverse-phase HPLC method. This is based on methods developed for similar structures, such as 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, which utilize a reverse-phase column and a mobile phase consisting of an organic solvent, water, and an acid modifier. sielc.com The acidic modifier, such as phosphoric acid or formic acid, helps to ensure sharp peak shapes for the typically acidic or basic naphthyridinone core.
Method Development Considerations: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation. This includes the selection of the stationary phase (e.g., C18, C8), the composition of the mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with buffered water), the pH of the mobile phase, column temperature, and the detection wavelength. saudijournals.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively resolve impurities with a wide range of polarities. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Hydroxynaphthyridinone Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape; Acetonitrile is the organic modifier. sielc.com |
| Elution Mode | Gradient | To resolve compounds with varying polarities effectively. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | For quantification and peak purity assessment. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This table presents a generalized set of starting conditions. Actual parameters must be optimized and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly useful for the analysis of volatile and thermally stable compounds. For compounds like this compound, which are polar and have low volatility due to the presence of hydroxyl and amide functional groups, direct analysis by GC-MS is often challenging. molnar-institute.com
Therefore, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. This process involves reacting the analyte with a derivatizing agent to block the active hydrogens, thereby increasing its volatility and improving its chromatographic behavior.
Derivatization and Analysis: Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The mass spectrometer then detects the separated components, providing both quantitative data and mass fragmentation patterns that are invaluable for structural elucidation and confirmation of identity. nih.gov
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and thermal stability. |
| GC Column | HP-5ms (or equivalent 5% phenyl methylpolysiloxane) | General purpose column for a wide range of analytes. |
| Carrier Gas | Helium | Inert carrier gas for GC. |
| Inlet Temp. | 250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | To separate the analyte from other components. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible mass spectra. |
| MS Detector | Quadrupole or Ion Trap | For mass analysis and detection. |
This table outlines a general approach. The specific derivatization reaction and GC-MS parameters would need to be developed and validated.
Characterization of Degradation Products and Stability Studies
Stability studies are a critical component of pharmaceutical development, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov Forced degradation, or stress testing, is performed to identify the likely degradation products, which helps in understanding the degradation pathways and demonstrating the specificity of the analytical methods developed. ekb.eg
The process involves subjecting this compound to a variety of stress conditions that are more severe than accelerated stability conditions. researchgate.netpharmaguideline.com The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule completely. scispace.com
Forced Degradation Conditions: The standard set of stress conditions as recommended by ICH guidelines includes:
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures. asiapharmaceutics.info
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures. asiapharmaceutics.info
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). biomedres.us
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).
Photodegradation: Exposing the compound (in solid state and in solution) to light sources specified by ICH Q1B guidelines.
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 - 48 hours | To investigate susceptibility to acid-catalyzed degradation. nih.gov |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 - 48 hours | To investigate susceptibility to base-catalyzed degradation. nih.gov |
| Oxidation | 3% H₂O₂, Room Temp. | 24 hours | To assess stability towards oxidative stress. |
| Thermal | Dry Heat, 80 °C | 48 hours | To evaluate solid-state thermal stability. |
| Photolytic | ICH-compliant light source | Variable | To determine light sensitivity. |
Following exposure to these stress conditions, the samples are analyzed, typically using the developed stability-indicating HPLC method. The chromatograms of the stressed samples are compared to that of an unstressed sample to identify and quantify the degradation products. For the characterization and structural elucidation of these new impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.govnih.gov LC-MS provides the retention time, molecular weight, and fragmentation data of the degradants, which are crucial for proposing their chemical structures. ptfarm.plslideshare.net
Advanced Research Applications of 4 Hydroxy 1,7 Naphthyridin 2 1h One
Role as a Key Intermediate in Bioactive Heterocycle Synthesis
The naphthyridine core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The 4-hydroxy-1,7-naphthyridin-2(1H)-one isomer, in particular, serves as a crucial building block for the synthesis of more complex and potent bioactive molecules. Its utility as a key intermediate is demonstrated in the development of various enzyme inhibitors, showcasing the adaptability of the naphthyridinone scaffold.
For instance, the broader class of naphthyridinones has been successfully utilized to generate potent kinase inhibitors. Research into related naphthyridinone isomers, such as the 2,7-naphthyridinone scaffold, has led to the discovery of novel MET kinase inhibitors. nih.govresearchgate.net In one such study, a derivative, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, demonstrated significant in vitro potency and in vivo efficacy in tumor xenograft models. nih.gov Similarly, derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been developed as potent and selective FGFR4 inhibitors for the potential treatment of hepatocellular carcinoma. researchgate.net
Furthermore, the 1,7-naphthyridine (B1217170) skeleton, to which this compound belongs, has been explored for the development of potent and highly specific phosphodiesterase 5 (PDE5) inhibitors. nih.gov These examples, while not all starting directly from the this compound, underscore the value of the naphthyridinone core as a foundational element for constructing bioactive heterocycles with diverse therapeutic applications.
| Naphthyridinone Scaffold | Bioactive Compound Class | Therapeutic Target | Potential Application |
|---|---|---|---|
| 2,7-Naphthyridinone | MET Kinase Inhibitors | MET Kinase | Antitumor |
| 1,6-Naphthyridinone | FGFR4 Inhibitors | FGFR4 | Hepatocellular Carcinoma |
| 1,7-Naphthyridine | PDE5 Inhibitors | PDE5 | Erectile Dysfunction |
| 1,8-Naphthyridine (B1210474) | Dual Alkaline Phosphatase and Carbonic Anhydrase Inhibitors | ALP and CA | Rheumatoid Arthritis |
Design of Functionalized Ligands and Building Blocks
The inherent structural features of this compound make it an excellent starting point for the design of functionalized ligands that can interact with a variety of biological targets. The presence of the hydroxyl and lactam functionalities allows for diverse chemical modifications, enabling the synthesis of libraries of compounds for screening against different receptors and enzymes.
The naphthyridine framework is a versatile scaffold for creating ligands that can target complex protein families such as G protein-coupled receptors (GPCRs) and various enzymes. nih.govemory.edu The ability to introduce substituents at multiple positions on the bicyclic ring system allows for the fine-tuning of a ligand's affinity, selectivity, and pharmacokinetic properties. For example, derivatives of the 2,7-naphthyridinone scaffold have been designed as c-Kit and VEGFR-2 kinase inhibitors, demonstrating the potential of this core structure in developing targeted anticancer agents. dntb.gov.ua
Moreover, the development of rscf.runih.gov-naphthyridine derivatives as dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA) highlights the utility of this scaffold in creating ligands that can modulate multiple biological pathways. nih.gov Some of these derivatives have shown inhibitory concentrations (IC50) in the low micromolar to nanomolar range, indicating high potency. nih.gov The strategic functionalization of the naphthyridinone core is a key strategy in the discovery of novel ligands with desired biological activities.
| Naphthyridine Scaffold | Ligand Type | Biological Target | Reported Potency (IC50) |
|---|---|---|---|
| 2,7-Naphthyridinone | c-Kit/VEGFR-2 Inhibitor | c-Kit and VEGFR-2 Kinases | 8.5 nM to 56.5 nM |
| 1,7- and 2,7-Naphthyridine | PDE5 Inhibitor | Phosphodiesterase 5 | 0.23 nM |
| 1,8]-Naphthyridine | Dual CA and ALP Inhibitor | Carbonic Anhydrase and Alkaline Phosphatase | 0.11 µM to 0.44 µM (for CA isozymes) |
Applications in Targeted Protein Degradation (e.g., PROTACs)
Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the forefront of this technology. frontiersin.org They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. frontiersin.org
One of the most commonly used E3 ligases in PROTAC design is Cereblon (CRBN). rscf.runih.gov The ligands that recruit CRBN are often based on the chemical structure of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. rscf.runih.gov These molecules contain a glutarimide (B196013) or a related phthalimide (B116566) moiety that is crucial for binding to CRBN. rscf.rufrontiersin.org
The structural similarity between the 4-hydroxy-isoindolinone portion of some thalidomide-based CRBN ligands and this compound suggests its potential as a bioisosteric replacement or a novel scaffold for the design of new CRBN-recruiting ligands. The development of non-thalidomide CRBN ligands is an active area of research aimed at expanding the chemical space for PROTACs and potentially improving their properties. rscf.ru The synthesis of novel glutarimide derivatives that bind to CRBN demonstrates the ongoing efforts to discover new E3 ligase ligands. rscf.ru While direct application of this compound in a published PROTAC is yet to be widely reported, its chemical features make it a compelling candidate for exploration in this exciting field. The quest for new, patentable, and effective E3 ligase ligands is a critical aspect of advancing TPD, and scaffolds like this compound represent a promising avenue for future research.
| Component | Function | Common Examples |
|---|---|---|
| Target-binding Ligand | Binds to the protein of interest (POI) | Kinase inhibitors, receptor antagonists, etc. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | Thalidomide, pomalidomide, VHL ligands |
| Linker | Connects the two ligands | PEG, alkyl chains |
| E3 Ubiquitin Ligase | Mediates the transfer of ubiquitin to the POI | Cereblon (CRBN), Von Hippel-Lindau (VHL) |
Future Research Directions for 4 Hydroxy 1,7 Naphthyridin 2 1h One
Exploration of Novel Synthetic Pathways
The future synthesis of 4-Hydroxy-1,7-naphthyridin-2(1H)-one and its analogs will likely focus on enhancing efficiency, sustainability, and molecular diversity. Current synthetic strategies for related naphthyridine cores, such as constructing the bicyclic system from a preformed pyridine (B92270) or pyridone ring, provide a solid foundation. mdpi.comnih.gov However, there is considerable room for innovation.
Future research should prioritize the development of microwave-assisted organic synthesis (MAOS) to shorten reaction times and improve yields, a technique that has proven effective for other 1,7-naphthyridines. sphinxsai.com Furthermore, exploring one-pot multicomponent reactions could streamline synthetic sequences, reducing the number of isolation and purification steps, thereby minimizing waste and cost. The design of novel catalytic systems, potentially involving transition metals or organocatalysts, could enable more selective and complex transformations of the naphthyridine core. An emphasis on green chemistry principles, such as using environmentally benign solvents and reagents, will be crucial for creating sustainable synthetic routes.
Deeper Mechanistic Understanding of Biological Activities
The naphthyridine class of compounds is known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comnih.govdocumentsdelivered.com For this compound, a critical future direction is to move beyond preliminary screening and elucidate the precise molecular mechanisms underpinning its bioactivity.
A key area of investigation should be the identification of specific protein targets. For instance, the naturally occurring 1,7-naphthyridine (B1217170) alkaloid Bisleuconothine A has been shown to exert anticancer effects by inhibiting the WNT signaling pathway and inducing G0/G1 cell cycle arrest. nih.govmdpi.com Similarly, other naphthyridine isomers are known to inhibit crucial enzymes like DNA gyrase or topoisomerase II. mdpi.comnih.gov Future studies on this compound should employ techniques such as affinity chromatography, proteomics, and genetic screening to identify its binding partners. Subsequent research can then focus on validating these targets and mapping their role in relevant signaling pathways. Understanding how this compound modulates cellular processes at a molecular level is paramount for its rational development as a therapeutic agent.
Development of Advanced Derivatization Strategies
Systematic chemical modification, or derivatization, of the this compound scaffold is a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.com Structure-activity relationship (SAR) studies on related naphthyridines have demonstrated that small modifications can lead to significant changes in biological activity. nih.govnih.gov
Future derivatization efforts should focus on several key aspects:
Combinatorial Chemistry: Generating large libraries of analogs by introducing a wide variety of substituents at different positions of the naphthyridine core.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity.
Fragment-Based Drug Design: Attaching small molecular fragments to the core structure to systematically build molecules with improved binding affinity for a specific target.
Conjugation: Linking the molecule to other chemical entities, such as peptides or antibodies, to create targeted drug delivery systems.
These strategies will be essential for optimizing the lead compound into a viable drug candidate with a desirable therapeutic profile. Comparing various derivatization reagents and their impact on activity and analytical detection will also be a key methodological advancement. researchgate.net
Comprehensive Computational Modeling and Predictive Studies
In silico methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, a robust computational research program should be established.
This program should include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. nih.govnih.govjocpr.com This can help predict the potency of novel, unsynthesized compounds.
Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of potential protein targets to understand binding modes and predict affinity. nih.govjocpr.com
Pharmacokinetic (ADME) Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of new analogs, helping to identify candidates with favorable drug-like properties early in the development process. tandfonline.com
Density Functional Theory (DFT): Performing quantum mechanical calculations to understand the electronic properties of the molecules, which can be related to their reactivity and biological activity. researchgate.net
Machine learning algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can be employed to build highly predictive QSAR models from experimental data. nih.gov
Expansion into New Therapeutic Areas
The broad spectrum of biological activities reported for the naphthyridine family suggests that the therapeutic potential of this compound may extend beyond its currently known effects. nih.gov A forward-looking research strategy would involve systematically screening the compound and its optimized derivatives against a diverse range of therapeutic targets.
Potential new areas for exploration include:
Neurodegenerative Diseases: Investigating effects on targets relevant to Alzheimer's or Parkinson's disease.
Metabolic Disorders: Screening for activity against key enzymes involved in diabetes or obesity.
Viral Infections: Testing for inhibitory activity against viral proteases, polymerases, or entry mechanisms.
Cardiovascular Diseases: Exploring potential as inhibitors of phosphodiesterases (PDEs) or as agents affecting ion channels. nih.gov
Parasitic Diseases: Evaluating efficacy against parasites like Leishmania, for which other hydroxy-naphthyridines have shown promise. nih.gov
Patents for other 1,7-naphthyridine derivatives suggest utility in treating heart disease, hypertension, and asthma, providing further rationale for expanding research into these areas. googleapis.com
Methodological Advancements in Characterization and Analysis
As more complex derivatives of this compound are synthesized and studied, the development of advanced analytical methods for their characterization and quantification will be essential.
Future research in this domain should focus on:
High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula determination and metabolite identification.
Advanced NMR Spectroscopy: Utilizing 2D NMR techniques (COSY, HSQC, HMBC) for complete structural elucidation of complex derivatives.
Chiral Chromatography: Developing methods to separate and quantify enantiomers of chiral derivatives, as stereochemistry can be critical for biological activity. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Creating robust methods for purity assessment and quantification in biological matrices to support pharmacokinetic studies. mdpi.com
X-ray Crystallography: Obtaining crystal structures of the compound and its derivatives, both alone and in complex with their biological targets, to provide definitive structural information and insight into molecular interactions. acs.org
Surface-Enhanced Raman Spectroscopy (SERS): Exploring novel, highly sensitive detection methods for trace-level analysis in various samples. mdpi.com
These advanced analytical techniques will provide the high-quality data necessary to support every stage of the research and development process, from initial synthesis to preclinical evaluation.
Q & A
Basic: What are the standard synthetic routes for 4-Hydroxy-1,7-naphthyridin-2(1H)-one?
Answer:
A common method involves cyclization of pyridine precursors. For example, 4-Ethoxalylmethyl-2-methoxy-5-nitropyridine undergoes hydrogenation (PtO₂, H₂, 3 atm) to form a dihydro intermediate, followed by dehydration with TsCl (tosyl chloride) at 150°C under sealed conditions to yield 6-methoxy-1,7-naphthyridin-2(1H)-one (79% yield) . This approach can be adapted by modifying substituents (e.g., phenyl groups) to access derivatives .
Advanced: How do reaction conditions impact the synthesis of chloro derivatives from 4-hydroxy-naphthyridinones?
Answer:
Phosphorus oxychloride (POCl₃) is a key reagent for converting hydroxy to chloro groups. For 1,7-naphthyridinones, optimal conditions vary:
- This compound → 4-Chloro derivative: 95°C, 90 min (60% yield) .
- 6-Methoxy-1,7-naphthyridin-2(1H)-one → 2-Chloro derivative: Reflux, 12 h (63% yield) .
Divergent reactivity between 1,5- and 1,7-naphthyridine series under POCl₃ highlights the need for tailored protocols .
Analytical: What spectroscopic and crystallographic methods validate the structure of 4-hydroxy-naphthyridinones?
Answer:
- IR Spectroscopy : The carbonyl stretch (C=O) in naphthyridinones appears near 1700 cm⁻¹, distinguishing them from oxidized or reduced forms .
- X-ray Crystallography : Used to confirm hydrogen-bonding patterns and tautomeric forms (e.g., 7-amino-1,8-naphthyridin-2(1H)-one monohydrate structure resolved at 113 K) .
Contradictions: How to resolve discrepancies in reported yields for catalytic dehydrogenation reactions?
Answer:
Variations in yields (e.g., 45% for 5-acetoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one via Pd/C catalysis ) may arise from:
- Substrate purity and substituent effects.
- Reaction duration and solvent choice (e.g., xylene at 135°C vs. toluene).
Systematic optimization of catalyst loading (e.g., Pd/C ratio) and inert atmosphere (N₂) is recommended .
Applications: How is this compound utilized in medicinal chemistry?
Answer:
- Drug Precursor : Chlorinated derivatives (e.g., 2,4-dichloro-1,7-naphthyridine) serve as intermediates for anticancer and antimicrobial agents .
- Structural Probe : The hydroxy group enables functionalization via aminolysis (e.g., aniline hydrochloride substitution ) or sulfonylation for bioactivity studies .
Advanced Reactivity: How do substituents influence regioselectivity in substitution reactions?
Answer:
- Electron-Withdrawing Groups (e.g., methoxy at C6): Direct electrophilic substitution to C2 or C4 positions via resonance stabilization .
- Steric Effects : Bulky groups (e.g., benzyl) at N1 reduce reactivity at adjacent positions, favoring distal substitutions .
Methodological: What strategies mitigate byproduct formation during cycloaddition reactions?
Answer:
- Temperature Control : Lower temperatures (e.g., 100°C vs. reflux) reduce decomposition in Pd-catalyzed cross-couplings .
- Protecting Groups : Use of benzyl or acetyl groups prevents unwanted side reactions (e.g., oxidation during dehydrogenation ).
Characterization: How is exact mass analysis applied to confirm derivatives?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular formulas (e.g., C₈H₆N₂O for 4-hydroxy-1,5-naphthyridine, exact mass 146.146 ).
- Isotopic Pattern Matching : Differentiates chlorine-containing derivatives (e.g., 2,4-dichloro-1,7-naphthyridine ).
Comparative Analysis: How does this compound differ from 1,5-naphthyridine analogs?
Answer:
- Reactivity : 1,7-Naphthyridines undergo easier chlorination than 1,5-naphthyridines under POCl₃ due to electronic differences .
- Biological Activity : 1,7-Naphthyridine derivatives show distinct binding profiles in kinase inhibition studies compared to 1,5-naphthyridines .
Safety & Handling: What precautions are critical for handling 4-hydroxy-naphthyridinones?
Answer:
- POCl₃ Reactions : Conduct in fume hoods with anhydrous conditions to avoid HCl release .
- Catalytic Hydrogenation : Use explosion-proof equipment for high-pressure H₂ reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
